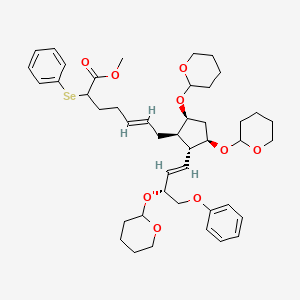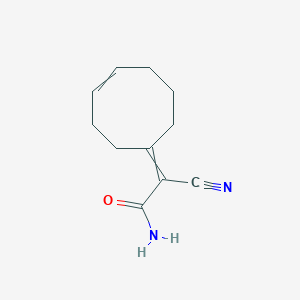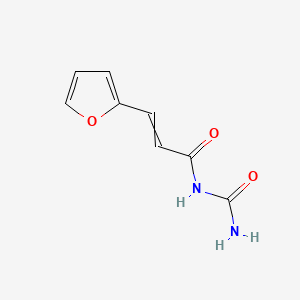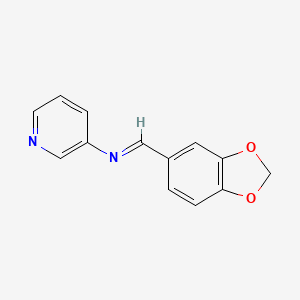![molecular formula C22H19NO B14517682 1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one CAS No. 62515-81-5](/img/structure/B14517682.png)
1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a cyclohepta[b]pyrrol core
Vorbereitungsmethoden
The synthesis of 1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application .
Analyse Chemischer Reaktionen
1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Wirkmechanismus
The mechanism of action of 1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3,3-diphenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one can be compared with similar compounds such as:
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol: This compound is used in asymmetric synthesis and has unique catalytic properties.
Eigenschaften
CAS-Nummer |
62515-81-5 |
|---|---|
Molekularformel |
C22H19NO |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
1-methyl-3,3-diphenyl-3aH-cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C22H19NO/c1-23-20-16-10-4-9-15-19(20)22(21(23)24,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,19H,1H3 |
InChI-Schlüssel |
ZTEPOXSSDSECSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=CC2C(C1=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![4-[(1,2-Diphenylethenyl)(diethyl)silyl]morpholine](/img/structure/B14517607.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)




![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)


![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)


![4,4-Dimethyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14517689.png)
